Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound belonging to the class of imidazo[1,2-a]pyridines. This compound features a unique structure characterized by an imidazo[1,2-a]pyridine core with a carboxylate group and an amino substitution. The compound is of significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
The compound can be sourced from various chemical suppliers and databases, including PubChem, which provides detailed information on its molecular structure, properties, and synthesis methods.
Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is classified under heterocyclic compounds, specifically within the imidazo[1,2-a]pyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.
The synthesis of methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate typically involves several key steps:
The reaction conditions are crucial for achieving high yields and purity. For instance, using solvents such as dimethylformamide or ethanol under controlled temperatures can enhance the efficiency of the cyclization process. Purification methods like recrystallization or chromatography are often employed to isolate the desired product.
The molecular structure of methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate can be represented as follows:
The structural data can be represented using InChI and SMILES notations:
InChI=1S/C9H8N4O2/c1-5(12)9-10-6-4-7(11)8(10)13-9/h4-6H,11H2,1-3H3
CC(=O)N1C=NC2=C(N=C(N1)C=C(C=N2)N)C(=O)O
Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical transformations:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Reaction conditions such as temperature and solvent choice significantly affect the outcome and yield of these transformations.
The mechanism of action for methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is primarily related to its interactions with biological targets. Research indicates that compounds within this class may inhibit specific enzymes or pathways associated with disease processes:
Data from studies indicate that derivatives of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant strains of bacteria and cancer cell lines.
Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate typically exhibits:
Key chemical properties include:
Relevant analytical techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds.
Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate has several scientific uses:
Research continues to explore its potential applications in drug development, particularly against resistant strains of bacteria and cancer cells.
The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" heterocyclic system due to its broad therapeutic applications and presence in marketed drugs. Early derivatives like zolimidine (gastroprotective), alpidem (anxiolytic), and zolpidem (sedative-hypnotic) established the pharmacophoric versatility of this bicyclic 5,6-fused ring system [1] [2]. Initial antimicrobial investigations focused primarily on bacterial and viral pathogens, but the scaffold gained significant traction in tuberculosis (TB) drug discovery after 2010, driven by the urgent need for agents against multidrug-resistant Mycobacterium tuberculosis (Mtb). High-throughput screening (HTS) campaigns identified imidazo[1,2-a]pyridine-3-carboxamides as potent anti-TB agents with minimum inhibitory concentration (MIC) values as low as 0.03 μM against Mtb H37Rv [1] [6]. This breakthrough positioned the scaffold as a critical template for anti-TB drug development, particularly for derivatives bearing carboxamide or carboxylate functionalities at the C3 position.
Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate emerged as a synthetically accessible precursor enabling diverse structural modifications. Its C3 ester group serves as a versatile handle for amide coupling or hydrolysis to carboxylic acids, facilitating rapid exploration of structure-activity relationships (SAR). The 2-amino substituent further enhances hydrogen-bonding capacity, potentially improving target engagement [1] [6]. This derivative’s modular synthesis—typically involving condensation of 2-aminopyridines with α-halo carbonyl compounds—supported efficient derivatization for anti-TB optimization programs [5].
Table 1: Evolution of Clinically Advanced Imidazo[1,2-a]pyridine Anti-TB Agents
Compound | Structural Features | Development Status | Key Target |
---|---|---|---|
Telacebec (Q203) | C3-carboxamide with alkylamine chain | Phase II Clinical Trials | Cytochrome bcc complex (QcrB subunit) |
Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate | C3-methyl ester, C2-amino group | Preclinical Lead Optimization | QcrB / Dihydrofolate reductase (DHFR) |
Moraski et al. compounds | C3-carboxamides with biaryl ethers | Preclinical | QcrB |
Rational design of imidazo[1,2-a]pyridines for multidrug-resistant tuberculosis/extensively drug-resistant tuberculosis leverages scaffold hopping and electrostatic modulation to enhance potency and overcome physicochemical limitations. Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate serves as a strategic intermediate in these efforts due to its synthetic flexibility. Key strategies include:
Bioisosteric Replacement: The C3 carboxylate group in methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate is frequently converted to carboxamides to improve metabolic stability and membrane permeability. Moraski and coworkers demonstrated that bulky biaryl ether carboxamides derived from this ester exhibit MIC₉₀ values ≤0.006 μM against replicating Mtb, surpassing pretomanid’s activity [1] [6]. The 2-amino group enables additional hydrogen bonding with residues in the QcrB binding pocket, as confirmed through molecular docking studies targeting the cytochrome bcc complex [1].
Scaffold Rigidification: Incorporation of conformationally constrained amines (e.g., piperidines or pyrrolidines) via amide coupling reduces rotational entropy, enhancing target selectivity. This approach minimized off-target inhibition against VEGFR2 and cKIT kinases while retaining submicromolar potency against QcrB [4] [6].
Physicochemical Optimization: Early imidazo[1,2-a]pyridine leads exhibited high lipophilicity (cLogP >4), limiting aqueous solubility. Introducing polar groups at C6/C8 positions of the core scaffold—while retaining the C3 carboxylate or carboxamide—reduced cLogP to 2–3.5, improving bioavailability [1] [6]. Fluorinated piperidine amides derived from methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate significantly reduced P-glycoprotein-mediated efflux in pharmacokinetic studies [4].
Table 2: Structure-Activity Relationship of Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate Derivatives
Structural Modification | Anti-TB Activity (MIC₉₀ vs. Mtb H37Rv) | Selectivity Index (VERO Cells) | Key Observations |
---|---|---|---|
Unmodified ester | 0.4–1.9 μM | >128 μM | Moderate potency, high solubility |
Benzyl carboxamide derivatives | 0.003–0.05 μM | >128 μM | 100-fold potency increase |
Biaryl ether carboxamides (e.g., Compound 4) | ≤0.006 μM | >128 μM | Nanomolar potency vs. MDR/XDR-TB |
Fluoropiperidine carboxamide (e.g., Compound 11) | 0.004 μM | >128 μM | Reduced P-gp efflux, 31% oral bioavailability |
Fragment-based drug discovery (FBDD) has been instrumental in optimizing imidazo[1,2-a]pyridine cores like methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate. This approach identifies low-molecular-weight fragments (<300 Da) with weak but efficient target binding, which are subsequently evolved into potent inhibitors:
Fragment Screening: Small heterocyclic fragments containing imidazo[1,2-a]pyridine cores were screened against Mtb dihydrofolate reductase (DHFR) and QcrB. Initial hits exhibited IC₅₀ values of 38–90 μM against DHFR and MICs of 31.5–125 μg/mL against whole-cell Mtb [3] [6]. The methyl carboxylate fragment demonstrated favorable ligand efficiency (LE >0.3 kcal/mol per atom) due to its hydrogen-bonding capability with DHFR’s active site [3].
Fragment Evolution: Structure-guided growth merged the 2-aminoimidazo[1,2-a]pyridine fragment with hydrophobic pharmacophores. For QcrB inhibitors, this involved appending aryl ethers to the C3 carboxylate to mimic ubiquinol binding, achieving >100-fold potency improvements [1] [6]. Crystallography confirmed that the 2-amino group forms a critical hydrogen bond with QcrB’s Asp-111 residue, explaining the enhanced affinity of evolved leads [1].
Scaffold Morphing: The carboxylate fragment served as a bioisostere for pyridine or pyrazine carboxamides in kinase inhibitors. This strategy generated hybrid scaffolds like imidazo[1,2-b]pyridazines (e.g., gandotinib), which retained anti-TB activity while improving solubility [5] [8].
Table 3: Fragment-to-Lead Progression of Methyl 2-aminoimidazo[1,2-a]pyridine-3-carboxylate
Parameter | Initial Fragment | Optimized Lead (e.g., Compound 6) | Clinical Candidate (Telacebec) |
---|---|---|---|
Molecular Weight (Da) | ~220 | ~450 | ~480 |
cLogP | 1.8 | 3.2 | 4.1 |
QcrB IC₅₀ | >100 μM | 0.015 μM | 0.002 μM |
Whole-cell MIC | 25–50 μM | 0.004 μM | 0.003 μM |
Ligand Efficiency (LE) | 0.35 kcal/mol/atom | 0.29 kcal/mol/atom | 0.27 kcal/mol/atom |
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2